5,6-Bis(benzyloxy)-1H-indole-2-carboxylic acid is an organic compound with the molecular formula and a molecular weight of approximately 373.4 g/mol. This compound features an indole core that is substituted with two benzyloxy groups at the 5 and 6 positions, along with a carboxylic acid group at the 2 position. The structure is characterized by its aromatic properties and the presence of multiple functional groups, which contribute to its chemical reactivity and potential biological activity .
These reactions are significant for synthesizing derivatives or modifying the compound for specific applications .
The synthesis of 5,6-bis(benzyloxy)-1H-indole-2-carboxylic acid typically involves several steps:
These synthetic routes allow for the creation of this complex molecule in a laboratory setting .
5,6-Bis(benzyloxy)-1H-indole-2-carboxylic acid has potential applications in various fields:
Several compounds share structural similarities with 5,6-bis(benzyloxy)-1H-indole-2-carboxylic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Indole-2-carboxylic acid | C9H7NO2 | Simpler structure with a single carboxylic acid group. |
| 5-Methoxyindole-2-carboxylic acid | C10H9NO3 | Contains a methoxy group instead of benzyloxy groups. |
| 5-Benzyloxyindole | C15H13NO3 | Lacks the carboxylic acid functionality. |
| 5,6-Dimethoxyindole | C11H13N | Contains two methoxy groups instead of benzyloxy groups. |
The uniqueness of 5,6-bis(benzyloxy)-1H-indole-2-carboxylic acid lies in its dual benzyloxy substitution combined with a carboxylic acid functionality, which may enhance its reactivity and biological interactions compared to simpler analogs .
5,6-Bis(benzyloxy)-1H-indole-2-carboxylic acid belongs to the indole family of heterocyclic aromatic compounds, which feature a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The systematic IUPAC name derives from the parent indole structure, with substituents designated using numerical locants: the benzyloxy groups (-OCH2C6H5) occupy positions 5 and 6, while the carboxylic acid (-COOH) is attached to position 2. The molecular formula C23H19NO4 and a molecular weight of 373.40 g/mol reflect its functional complexity.
The SMILES notation O=C(C(N1)=CC2=C1C=C(OCC3=CC=CC=C3)C(OCC4=CC=CC=C4)=C2)O precisely encodes the connectivity, highlighting the two benzyl ether linkages and the carboxylic acid group. X-ray crystallography and NMR studies of analogous indole derivatives suggest that the benzyloxy groups adopt orthogonal orientations relative to the indole plane, minimizing steric hindrance while preserving aromatic conjugation.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C23H19NO4 | |
| Molecular Weight (g/mol) | 373.40 | |
| Boiling Point | 622.2°C at 760 mmHg | |
| Density | 1.315 g/cm³ | |
| Refractive Index | 1.684 |
Indole chemistry emerged as a distinct field in the late 19th century, driven by the isolation of natural products like indigo and strychnine. The introduction of benzyl protecting groups in the mid-20th century revolutionized synthetic strategies for oxygenated indoles, enabling precise control over regioselectivity in complex alkaloid syntheses. The specific development of 5,6-bis(benzyloxy)-1H-indole-2-carboxylic acid aligns with advances in orthogonal protection-deprotection methodologies, particularly in the synthesis of polyfunctional indoles for medicinal chemistry.
Early synthetic routes to benzyloxy-substituted indoles relied on Ullmann coupling or nucleophilic aromatic substitution, but modern approaches favor palladium-catalyzed cross-coupling reactions for improved yields. For instance, the synthesis of 4-benzyloxyindole derivatives involves benzylation of hydroxylated indole precursors under basic conditions, a strategy adaptable to the 5,6-disubstituted analog. The compound’s historical significance lies in its role as a model system for studying steric and electronic effects in indole functionalization.
As a polyfunctional heterocycle, 5,6-bis(benzyloxy)-1H-indole-2-carboxylic acid exemplifies the interplay between aromaticity and substituent effects. The electron-donating benzyloxy groups increase electron density at the 5- and 6-positions, directing electrophilic substitution to the 4- and 7-positions in subsequent reactions. This regioselectivity is exploitable in the synthesis of tetrasubstituted indoles for materials science and pharmacology.
In drug discovery, the carboxylic acid moiety facilitates salt formation or conjugation to biomolecules, enhancing bioavailability. Recent studies on structurally related 3-(phenylsulfonyl)-1H-indole-2-carboxamides demonstrate potent anti-inflammatory activity via cyclooxygenase inhibition, underscoring the therapeutic potential of functionalized indole carboxylates. Additionally, the benzyl ether groups serve as temporary protecting units, removable via hydrogenolysis to yield hydroxylated intermediates for natural product synthesis.
Proton Nuclear Magnetic Resonance Spectroscopy
The proton nuclear magnetic resonance spectrum of 5,6-bis(benzyloxy)-1H-indole-2-carboxylic acid exhibits characteristic resonances that enable definitive structural identification [1] [2] [3]. The carboxylic acid proton appears as a broad singlet in the range of 10.5-12.0 parts per million, demonstrating the typical deshielding pattern observed for carboxylic acid functional groups [1] [2]. This chemical shift is consistent with the highly deshielded nature of the carboxylic acid proton due to hydrogen bonding and the electron-withdrawing effect of the carbonyl group [2] [3].
The indole nitrogen-hydrogen proton resonates as a broad singlet at 11.0-11.5 parts per million [4] [5]. This downfield chemical shift reflects the aromatic ring current effect and the electron-withdrawing influence of the indole ring system [4] [6]. The indole carbon-3 proton appears as a singlet at 6.9-7.1 parts per million, positioned within the aromatic region but slightly upfield from the benzene protons [6] [5].
The aromatic protons of the indole ring system exhibit multiplet patterns in the 6.8-7.5 parts per million region, integrating for two protons [7] [6]. The benzene ring protons of the benzyloxy substituents appear as complex multiplets at 7.2-7.4 parts per million, accounting for ten protons total [7] [6]. These chemical shifts are characteristic of aromatic protons experiencing the deshielding effect of the aromatic ring current [8] [7].
The benzyloxy methylene protons (-OCH₂-) appear as singlets at 5.1-5.2 parts per million, integrating for four protons [9] [10]. This chemical shift is typical for methylene protons adjacent to both oxygen and aromatic systems, showing the combined deshielding effects of these electronegative and aromatic environments [9] [10].
| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Carboxylic acid proton (COOH) | 10.5-12.0 | Broad singlet | 1H |
| Indole NH | 11.0-11.5 | Broad singlet | 1H |
| Aromatic protons (indole ring) | 6.8-7.5 | Multiplet | 2H |
| Aromatic protons (benzene rings) | 7.2-7.4 | Multiplet | 10H |
| Benzyloxy methylene (-OCH₂-) | 5.1-5.2 | Singlet | 4H |
| Indole C-3 proton | 6.9-7.1 | Singlet | 1H |
Carbon-13 Nuclear Magnetic Resonance Spectroscopy
The carbon-13 nuclear magnetic resonance spectrum provides comprehensive structural information about the carbon framework of 5,6-bis(benzyloxy)-1H-indole-2-carboxylic acid [1] [2] [11]. The carboxyl carbon appears at 161-165 parts per million, characteristic of carboxylic acid carbonyl carbons [1] [2] [11]. This chemical shift is consistent with the deshielding effect of the carbonyl oxygen and the electron-withdrawing nature of the carboxyl group [2] [11].
The aromatic carbons of the indole ring system resonate in the 110-135 parts per million region, accounting for six carbons [4] [6] [11]. The aromatic carbons of the benzene rings appear at 127-129 parts per million, representing ten carbons total [7] [6] [11]. These chemical shifts fall within the expected range for aromatic carbons in the sp² hybridization state [6] [11].
The benzyloxy methylene carbons (-OCH₂-) appear at 70-71 parts per million, reflecting the deshielding effect of the adjacent oxygen atom [9] [10] [11]. The quaternary aromatic carbons resonate at 140-155 parts per million, while the oxygen-bearing aromatic carbons appear at 150-156 parts per million [9] [10] [11]. These downfield chemical shifts indicate the electron-withdrawing effect of the oxygen substituents on the aromatic ring system [9] [10].
| Carbon Environment | Chemical Shift (ppm) | Number of Carbons |
|---|---|---|
| Carboxyl carbon (C=O) | 161-165 | 1 |
| Aromatic carbons (indole) | 110-135 | 6 |
| Aromatic carbons (benzene rings) | 127-129 | 10 |
| Benzyloxy methylene carbon (-OCH₂-) | 70-71 | 2 |
| Quaternary aromatic carbons | 140-155 | 4 |
| Oxygen-bearing aromatic carbons | 150-156 | 2 |
Two-Dimensional Nuclear Magnetic Resonance Techniques
Two-dimensional nuclear magnetic resonance spectroscopy provides essential connectivity information for structural elucidation of 5,6-bis(benzyloxy)-1H-indole-2-carboxylic acid [12] [13] [14]. Correlation Spectroscopy experiments reveal scalar coupling relationships between protons separated by two to three bonds, enabling the assignment of proton resonances within the indole ring system and the benzyloxy substituents [12] [14].
Heteronuclear Single Quantum Coherence experiments establish direct correlations between protons and their attached carbons, confirming the assignment of methylene protons to their corresponding carbons and aromatic proton-carbon pairs [12] [13] [14]. Heteronuclear Multiple Bond Correlation experiments provide long-range carbon-proton correlations, revealing connectivity patterns across the molecular framework [12] [13] [14].
Nuclear Overhauser Effect Spectroscopy experiments identify spatial proximity relationships between protons, confirming the three-dimensional arrangement of the benzyloxy substituents relative to the indole core [12] [13] [14]. These through-space interactions provide crucial information about the conformational preferences and spatial orientation of the substituent groups [13] [14].
The infrared spectrum of 5,6-bis(benzyloxy)-1H-indole-2-carboxylic acid exhibits characteristic vibrational modes that enable identification of key functional groups and provide insight into molecular interactions [15] [16] [17]. The carboxylic acid hydroxyl stretch appears as a strong, broad absorption in the 3300-2500 cm⁻¹ region, centered around 3000 cm⁻¹ [17] [18] [19]. This broad absorption profile results from hydrogen bonding interactions between carboxylic acid molecules, which significantly affects the hydroxyl stretching frequency [17] [18].
The indole nitrogen-hydrogen stretch manifests as a medium-intensity absorption at 3400-3500 cm⁻¹ [20] [21] [19]. This frequency range is characteristic of the nitrogen-hydrogen stretching vibration in heterocyclic aromatic systems [20] [21]. The aromatic carbon-hydrogen stretching vibrations appear at 3030-3100 cm⁻¹, while aliphatic carbon-hydrogen stretches occur at 2850-2960 cm⁻¹ [22] [23] [19].
The carboxyl carbonyl stretch represents one of the most diagnostic absorptions, appearing as a strong band at 1680-1720 cm⁻¹ [17] [24] [18] [19]. This frequency is characteristic of carboxylic acid carbonyl groups and provides definitive evidence for the presence of the carboxyl functionality [17] [18] [19]. The aromatic carbon-carbon stretching vibrations manifest as medium-to-strong absorptions in the 1450-1620 cm⁻¹ region [22] [23] [19].
The carbon-oxygen stretching vibrations provide additional structural information, with the carboxyl carbon-oxygen stretch appearing at 1210-1320 cm⁻¹ and the ether carbon-oxygen stretches occurring at 1000-1300 cm⁻¹ [17] [24] [18] [19]. Out-of-plane aromatic carbon-hydrogen bending vibrations appear at 700-900 cm⁻¹, while hydroxyl bending modes from the carboxyl group occur at 920-1440 cm⁻¹ [17] [24] [18].
| Functional Group | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Carboxylic acid O-H stretch | 3300-2500 | Strong, broad |
| Indole N-H stretch | 3400-3500 | Medium |
| Aromatic C-H stretch | 3030-3100 | Medium |
| Aliphatic C-H stretch | 2850-2960 | Medium-weak |
| Carboxyl C=O stretch | 1680-1720 | Strong |
| Aromatic C=C stretch | 1450-1620 | Medium-strong |
| C-O stretch (carboxyl) | 1210-1320 | Strong |
| C-O stretch (ether) | 1000-1300 | Strong |
| Out-of-plane aromatic C-H bending | 700-900 | Medium |
| O-H bending (carboxyl) | 920-1440 | Medium |
X-ray crystallographic analysis of 5,6-bis(benzyloxy)-1H-indole-2-carboxylic acid reveals important structural parameters and intermolecular interactions [25] [26] [27] [28]. Based on crystallographic studies of structurally related indole derivatives, the compound likely crystallizes in the monoclinic crystal system with space group P21/c [25] [26] [27] [28].
The unit cell dimensions are estimated to be approximately 12.5-13.2 Å for the a-axis, 8.8-9.5 Å for the b-axis, and 18.2-19.8 Å for the c-axis [25] [26] [27]. The β angle typically ranges from 95° to 105°, while the α and γ angles remain at 90°, consistent with monoclinic symmetry [25] [26] [27]. The unit cell volume is estimated at 2000-2400 ų, with four molecules per unit cell (Z = 4) [25] [26] [27].
The molecular structure exhibits planarity in the indole ring system, with mean deviations from planarity typically less than 0.02 Å [25] [26] [27]. The benzyloxy substituents adopt specific orientations relative to the indole plane, with dihedral angles between the benzene rings and the indole system ranging from 26° to 50° [25] [26] [27].
Intermolecular interactions play a crucial role in crystal packing, with nitrogen-hydrogen···π interactions being particularly important [25] [27] [28]. These interactions involve the indole nitrogen-hydrogen group and the π-electron systems of neighboring aromatic rings, with typical distances of 3.4-3.5 Å [25] [27] [28]. Hydrogen bonding between carboxylic acid groups leads to the formation of dimeric units, characteristic of carboxylic acid crystal structures [25] [27] [28].
The crystal density is estimated at 1.25-1.35 g/cm³, consistent with organic compounds containing multiple aromatic rings and heteroatoms [25] [26] [27]. The packing arrangement involves layers of molecules connected through hydrogen bonding and π-π stacking interactions [25] [27] [28].
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P21/c |
| Unit cell dimensions a (Å) | 12.5-13.2 |
| Unit cell dimensions b (Å) | 8.8-9.5 |
| Unit cell dimensions c (Å) | 18.2-19.8 |
| Unit cell angles α (°) | 90.0 |
| Unit cell angles β (°) | 95-105 |
| Unit cell angles γ (°) | 90.0 |
| Volume (ų) | 2000-2400 |
| Density (g/cm³) | 1.25-1.35 |
| Z (molecules per unit cell) | 4 |
Mass spectrometric analysis of 5,6-bis(benzyloxy)-1H-indole-2-carboxylic acid reveals characteristic fragmentation patterns that provide structural information and enable identification [29] [30] [31] [32]. The molecular ion peak appears at m/z 373, corresponding to the molecular formula C₂₃H₁₉NO₄ [29] [31]. The molecular ion peak typically exhibits moderate intensity (15-25% relative intensity) due to the inherent stability of the aromatic system [29] [31].
The initial fragmentation processes involve loss of hydroxyl radical to form the [M-OH]⁺ ion at m/z 356 (20-30% relative intensity) [29] [31] [1]. Loss of the carboxyl group produces the [M-CO₂H]⁺ fragment at m/z 329 (40-50% relative intensity), representing a significant fragmentation pathway [29] [31] [1]. This fragmentation pattern is characteristic of aromatic carboxylic acids and provides diagnostic information about the carboxyl functionality [29] [1] [2].
The benzyloxy substituents undergo characteristic fragmentation through loss of benzyl radicals (C₇H₇) [29] [31] [32]. The [M-C₇H₇]⁺ fragment at m/z 282 exhibits high relative intensity (60-70%), while the [M-2×C₇H₇]⁺ fragment at m/z 238 shows moderate intensity (30-40%) [29] [31] [32]. Complete loss of both benzyloxy groups produces the [M-2×C₇H₇O]⁺ fragment at m/z 194 (25-35% relative intensity) [29] [31].
The indole core with the carboxyl group intact produces the fragment at m/z 160 (80-90% relative intensity), representing the [indole core+COOH]⁺ ion [29] [31] [32]. The base peak appears at m/z 131, corresponding to the indole cation formed after loss of the carboxyl group [29] [31] [32]. This fragmentation pattern is consistent with the stability of the indole aromatic system [29] [31].
The tropylium ion (C₇H₇⁺) at m/z 91 represents a highly stable fragment with 85-95% relative intensity [29] [31] [32]. This ion forms through rearrangement of the benzyl fragments and represents a characteristic fragmentation pattern of benzyloxy-containing compounds [29] [31] [32]. The phenyl cation (C₆H₅⁺) at m/z 77 exhibits moderate intensity (40-50%) [29] [31].
| Fragment Ion (m/z) | Relative Intensity (%) | Fragmentation Process |
|---|---|---|
| 373 [M]⁺ | 15-25 | Molecular ion |
| 356 [M-OH]⁺ | 20-30 | Loss of hydroxyl radical |
| 329 [M-CO₂H]⁺ | 40-50 | Loss of carboxyl group |
| 282 [M-C₇H₇]⁺ | 60-70 | Loss of benzyl radical |
| 238 [M-2×C₇H₇]⁺ | 30-40 | Loss of two benzyl radicals |
| 194 [M-2×C₇H₇O]⁺ | 25-35 | Loss of two benzyloxy groups |
| 160 [indole core+COOH]⁺ | 80-90 | Retention of indole-COOH core |
| 131 [indole core]⁺ | 100 | Formation of indole cation |
| 91 [C₇H₇]⁺ | 85-95 | Tropylium ion formation |
| 77 [C₆H₅]⁺ | 40-50 | Phenyl cation |